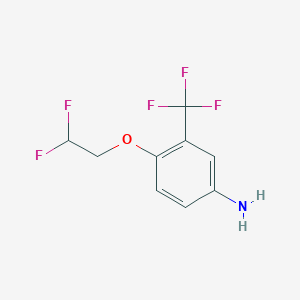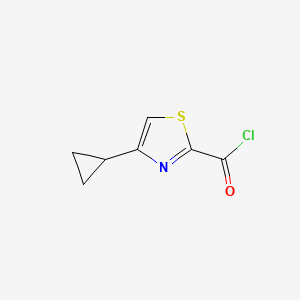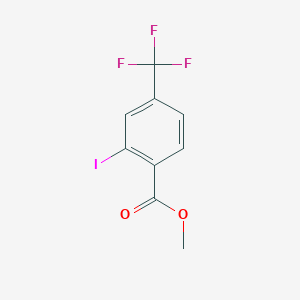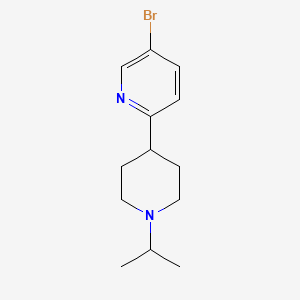
5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions highlights the utility of pyridine compounds in developing new materials with potential applications in chiral dopants for liquid crystals. Density Functional Theory (DFT) studies support the synthesis process, indicating the compounds' potential for various material applications, including anti-thrombolytic and biofilm inhibition activities. For instance, specific derivatives demonstrated significant activities against clot formation in human blood and against Escherichia coli, showcasing their biological relevance (Gulraiz Ahmad et al., 2017).
Photophysical Properties
Research into heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including pyridine derivatives, explores their electrochemical and photophysical properties. This study underscores the role of the ancillary ligand in color tuning for applications in organic light-emitting devices (OLEDs) and potential in biological labeling, providing insights into the versatile applications of pyridine derivatives in both electronics and bioimaging (S. Stagni et al., 2008).
Antimicrobial Activity
The synthesis of 4-pyrrolidin-3-cyanopyridine derivatives from bromopyridine substrates and their evaluation for antimicrobial activity against a range of bacteria showcase the potential of bromopyridine derivatives in developing new antimicrobial agents. This research suggests the importance of structural modifications in enhancing biological activities, with several derivatives showing significant inhibitory concentrations (A. Bogdanowicz et al., 2013).
Halogen-rich Intermediates for Synthesis
The development of halogen-rich pyridine intermediates for the synthesis of pentasubstituted pyridines illustrates the role of pyridine derivatives as versatile building blocks in medicinal chemistry. This research presents a straightforward approach to synthesizing complex pyridine structures, emphasizing the compound's utility in facilitating diverse chemical manipulations and highlighting its importance in drug discovery and development (Yong-Jin Wu et al., 2022).
Propiedades
IUPAC Name |
5-bromo-2-(1-propan-2-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10(2)16-7-5-11(6-8-16)13-4-3-12(14)9-15-13/h3-4,9-11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDUTRBWMNWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

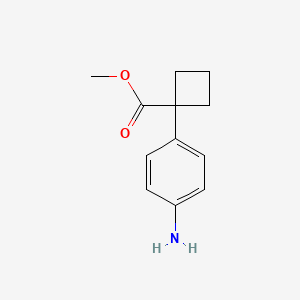
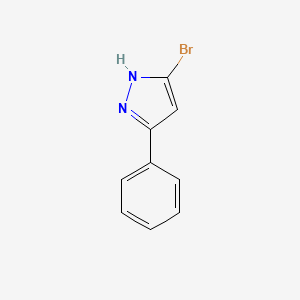
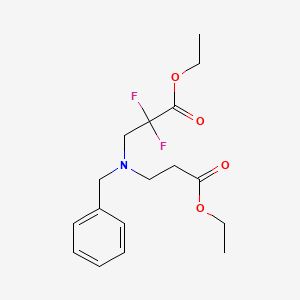
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)

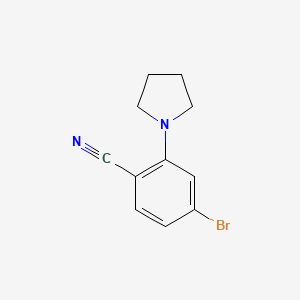
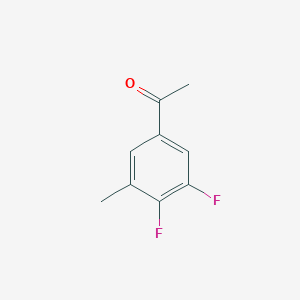

![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
